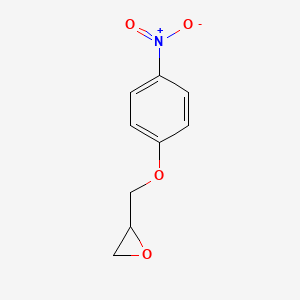

1,2-Epoxy-3-(p-nitrophenoxy)propane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIGOBKNDYAZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863512 | |

| Record name | Oxirane, 2-[(4-nitrophenoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5255-75-4 | |

| Record name | 2-[(4-Nitrophenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl 4-nitrophenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[(4-nitrophenoxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[(4-nitrophenoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(p-nitrophenoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96071991U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 1,2-Epoxy-3-(p-nitrophenoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is a para-substituted nitro epoxide benzene compound utilized in proteomics research.[1][2] Its primary mechanism of action is the inhibition of epoxide hydrolases, with a significant role as an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, EPNP prevents the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators, suggesting its potential as a tool for studying physiological and pathological processes regulated by these signaling pathways. This document provides a comprehensive overview of the mechanism of action of EPNP, including its effects on key signaling pathways, its metabolism, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The principal molecular target of this compound is the enzyme soluble epoxide hydrolase (sEH), EC 3.3.2.10. sEH is a cytosolic enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids produced from arachidonic acid by cytochrome P450 epoxygenases. EETs play crucial roles in cardiovascular and inflammatory signaling.

The inhibition of sEH by EPNP leads to an increase in the bioavailability of EETs. This elevation in EET levels results in a range of physiological effects, including:

-

Vasodilation: EETs contribute to the relaxation of vascular smooth muscle, leading to vasodilation and a potential reduction in blood pressure.

-

Anti-inflammatory Effects: By stabilizing EETs, sEH inhibitors can attenuate inflammatory responses.

-

Analgesic Properties: Inhibition of sEH has been shown to reduce pain perception in various animal models.

The therapeutic potential of sEH inhibitors is being explored for a variety of conditions, including hypertension, diabetes, and neuropathic pain.

Signaling Pathway of sEH Inhibition

The mechanism of action of EPNP can be visualized as an interruption of the degradation pathway of EETs, thereby amplifying their downstream signaling effects.

Quantitative Data

| Inhibitor | Target | IC₅₀ (nM) | Reference |

| This compound (EPNP) | Soluble Epoxide Hydrolase (sEH) | Data not available | |

| TPPU | Monkey sEH | 37 | [3] |

| TPPU | Human sEH | 3.7 | [3] |

| AR9281 | Human sEH | 13.8 | [4] |

Metabolism of this compound

Studies in rabbits and rats have elucidated the metabolic fate of EPNP. The primary metabolic pathways involve the opening of the epoxide ring and conjugation.

Identified Metabolites

The administration of EPNP to rats and rabbits leads to the excretion of several metabolites.[5] A significant observation is the marked decrease in hepatic glutathione (GSH) levels in rats following administration, indicating the involvement of glutathione conjugation in its metabolism.[5]

| Metabolite | Species | Excretion Route |

| 2-hydroxy-3-(p-nitrophenoxy)propionic acid | Rabbits, Rats | Urine |

| N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine | Rabbits, Rats | Urine |

| p-nitrophenol | Rabbits, Rats | Urine |

Metabolic Pathway Diagram

The metabolism of EPNP proceeds through two main routes: hydrolysis of the epoxide to a diol, which is then oxidized, and conjugation with glutathione.

Experimental Protocols

The following section details a representative methodology for a fluorometric assay to screen for and characterize inhibitors of soluble epoxide hydrolase. This protocol can be adapted for testing the inhibitory activity of this compound.

Fluorometric Assay for Soluble Epoxide Hydrolase (sEH) Inhibition

This assay is based on the hydrolysis of a non-fluorescent substrate, such as 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME), by sEH to yield a fluorescent product.[6] The inhibition of sEH by a test compound results in a decreased rate of fluorescence generation.

Materials:

-

Recombinant human sEH

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0)

-

sEH Substrate (e.g., PHOME)

-

Test compound (EPNP) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)

-

96-well or 384-well black microplates

-

Multi-well fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (EPNP) in a suitable solvent.

-

Create a series of dilutions of the test compound in sEH Assay Buffer.

-

Reconstitute the lyophilized human sEH enzyme in sEH Assay Buffer and keep on ice.

-

Dilute the sEH substrate in sEH Assay Buffer. Protect from light.

-

-

Assay Protocol:

-

Add the diluted test compound solutions to the wells of the microplate.

-

Include wells for a solvent control (buffer and solvent, no inhibitor) and a positive control inhibitor.

-

Add the diluted human sEH enzyme solution to all wells except for the background control wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the diluted sEH substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm for the product of PHOME hydrolysis). Readings can be taken kinetically over a period of time (e.g., 30 minutes) or as an endpoint measurement.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Conclusion

This compound serves as a valuable research tool for investigating the physiological roles of the soluble epoxide hydrolase pathway. Its ability to inhibit sEH and thereby increase the levels of beneficial EETs highlights the potential of this class of compounds in modulating cardiovascular and inflammatory responses. While specific inhibitory potency data for EPNP is currently lacking in readily accessible literature, the provided experimental framework allows for its characterization. Further studies are warranted to fully elucidate its kinetic parameters and to explore its potential applications in preclinical research models.

References

- 1. assaygenie.com [assaygenie.com]

- 2. scbt.com [scbt.com]

- 3. Inhalation pharmacokinetics of 1,3-butadiene and 1,2-epoxybutene-3 in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Metabolites of 1,2-epoxy-3-phenoxy- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

An In-depth Technical Guide to the Reactivity of 1,2-Epoxy-3-(p-nitrophenoxy)propane with Amino Acid Side Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is a valuable tool in proteomics and chemical biology, primarily utilized as a covalent labeling agent for proteins. Its reactivity stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack by various functional groups present on amino acid side chains. This guide provides a comprehensive overview of the reactivity of EPNP with proteinogenic amino acids, detailing the underlying chemical mechanisms, influential factors, and analytical methodologies for characterization. This information is critical for the rational design of experiments in proteomics, drug development, and the study of protein structure and function.

Core Concepts of Reactivity

The fundamental reaction between EPNP and amino acid side chains is a nucleophilic substitution (S(_N)2) reaction. A nucleophilic residue on the protein attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent bond.

The key factors influencing this reaction are:

-

Nucleophilicity of the Amino Acid Side Chain: The inherent reactivity of the amino acid residue is paramount. Side chains containing strong nucleophiles are the primary targets for EPNP.

-

pH of the Reaction Environment: The pH of the buffer system dictates the protonation state of the amino acid side chains, which in turn significantly affects their nucleophilicity.

-

Steric Accessibility: The location of the amino acid residue within the three-dimensional structure of a protein influences its accessibility to EPNP. Buried residues are less likely to react than those on the protein surface.

-

Local Microenvironment: The polarity and presence of other functional groups in the vicinity of a reactive residue can influence its reactivity.

Reactivity with Specific Amino Acid Side Chains

The primary targets for alkylation by EPNP are amino acids with nucleophilic side chains. The reactivity is highly dependent on the pH of the environment, as this affects the availability of the lone pair of electrons on the nucleophile.

Highly Reactive Residues

-

Cysteine (Cys): The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S

). The pKa of the cysteine thiol group is typically around 8.3. Therefore, at neutral to slightly alkaline pH, a significant fraction of cysteine residues will be in the highly reactive thiolate form, readily attacking the epoxide ring of EPNP. The reaction is a direct alkylation of the sulfur atom.− -

Lysine (Lys): The primary amine (-(\epsilon)-NH(_2)) on the side chain of lysine is a good nucleophile. Its reactivity is pH-dependent, with the unprotonated form being the active nucleophile. The pKa of the lysine (\epsilon)-amino group is around 10.5. Thus, reactions with lysine are more favorable at alkaline pH values (pH > 9), where a larger proportion of the amino groups are deprotonated.[1]

-

Histidine (His): The imidazole ring of the histidine side chain contains two nitrogen atoms, both of which can act as nucleophiles. The pKa of the imidazole ring is approximately 6.0. At neutral pH, the imidazole ring is partially protonated. The unprotonated nitrogen is a good nucleophile and can react with EPNP. One study has shown that an epoxide probe can selectively label a histidine residue (His 64) in human carbonic anhydrase II.[2]

Moderately Reactive and Other Potential Residues

-

Aspartic Acid (Asp) and Glutamic Acid (Glu): The carboxylate groups of aspartic and glutamic acid are generally considered weaker nucleophiles than thiols or amines. However, under certain conditions, particularly in the active sites of some enzymes, these residues can be activated to react with epoxides. For instance, EPNP has been shown to react with an aspartyl residue in the acid protease from Rhizopus chinensis.

-

Methionine (Met): The sulfur atom in the thioether side chain of methionine is a potential nucleophile, though it is generally less reactive than the thiol group of cysteine.

-

Tyrosine (Tyr): The hydroxyl group of tyrosine can act as a nucleophile, particularly at higher pH values when it is deprotonated to the phenoxide ion.

Quantitative Data on Reactivity

While the qualitative reactivity of EPNP with amino acid side chains is well-established, specific quantitative data such as reaction rate constants and yields are not extensively available in the literature for individual amino acid reactions under varying conditions. The overall yield of a protein labeling reaction with an epoxide probe can be high, with one study reporting over 90% labeling of human carbonic anhydrase II.[2] However, this represents the cumulative reactivity with accessible and reactive residues on the protein, not the intrinsic reactivity with a specific amino acid type.

The following table summarizes the general reactivity trends and influencing factors.

| Amino Acid Residue | Nucleophilic Group | Optimal pH for Reaction | General Reactivity |

| Cysteine | Thiol (-SH) | Neutral to Alkaline (pH > 7) | High |

| Lysine | (\epsilon)-Amino (-(\epsilon)-NH(_2)) | Alkaline (pH > 9) | High |

| Histidine | Imidazole Ring | Neutral (pH (\approx) 7) | Moderate to High |

| Aspartic Acid | Carboxyl (-COOH) | Condition Dependent (often in enzyme active sites) | Low to Moderate |

| Glutamic Acid | Carboxyl (-COOH) | Condition Dependent (often in enzyme active sites) | Low to Moderate |

| Methionine | Thioether (-S-CH(_3)) | Neutral | Low |

| Tyrosine | Phenolic Hydroxyl (-OH) | Alkaline (pH > 10) | Low |

Experimental Protocols

Studying the reaction of EPNP with amino acid side chains, either on free amino acids or within a protein context, involves a series of well-defined steps.

Reaction of EPNP with Amino Acids or Peptides

This protocol outlines a general procedure for reacting EPNP with a single amino acid or a peptide to characterize the adduct formation.

Materials:

-

This compound (EPNP)

-

Amino acid or peptide of interest

-

Buffer solutions of varying pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9)

-

Organic solvent (e.g., DMSO or DMF) to dissolve EPNP

-

Reaction vials

-

Thermomixer or incubator

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the amino acid or peptide in the desired reaction buffer to a final concentration of 1-10 mM.

-

Dissolve EPNP in a minimal amount of an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 100 mM).

-

-

Reaction Setup:

-

In a reaction vial, add the amino acid or peptide solution.

-

Initiate the reaction by adding a molar excess of the EPNP stock solution (e.g., 2-10 fold molar excess). The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 2 to 24 hours). The reaction time will depend on the reactivity of the amino acid and the pH.

-

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by adding a quenching reagent that reacts with the excess EPNP, such as a high concentration of a thiol-containing compound like dithiothreitol (DTT).

-

-

Analysis:

-

The reaction mixture can be directly analyzed by techniques such as HPLC, LC-MS, or NMR to identify and quantify the formation of the EPNP-amino acid adduct.

-

Protocol for Protein Modification with EPNP and Analysis by Mass Spectrometry

This protocol describes the labeling of a protein with EPNP followed by mass spectrometric analysis to identify the modified residues.

Materials:

-

Purified protein of interest

-

This compound (EPNP)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

Dithiothreitol (DTT) for reduction

-

Iodoacetamide (IAA) for alkylation of free cysteines (control)

-

Trypsin (mass spectrometry grade)

-

Urea (for denaturation)

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile

-

Solid-phase extraction (SPE) C18 cartridges

Procedure:

-

Protein Labeling:

-

Dissolve the purified protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

Add a 5-20 fold molar excess of EPNP (from a concentrated stock in DMSO).

-

Incubate at room temperature for 4-24 hours with gentle mixing.

-

-

Sample Preparation for Mass Spectrometry:

-

Denaturation, Reduction, and Alkylation:

-

Denature the labeled protein by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between cysteines that reacted with EPNP and those that did not.

-

-

Buffer Exchange and Digestion:

-

Remove urea and other reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate) using a spin filter.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

-

-

-

Peptide Cleanup:

-

Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

-

Desalt and concentrate the peptides using a C18 SPE cartridge.

-

-

LC-MS/MS Analysis:

-

Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass of the EPNP adduct (+195.05 Da) will be added to the mass of the modified amino acid residue.

-

Use database search algorithms (e.g., Mascot, Sequest) to identify the modified peptides and pinpoint the specific sites of modification. The search parameters must include the mass shift of the EPNP modification as a variable modification on the potential reactive residues (Cys, Lys, His, Asp, Glu, Met, Tyr).

-

Visualization of Workflows and Mechanisms

Reaction Mechanism of EPNP with a Nucleophilic Amino Acid Side Chain

Caption: SN2 reaction mechanism of EPNP with a protein nucleophile.

Note: The IMG SRC attributes in the DOT script are placeholders and would need to be replaced with actual image URLs for the chemical structures if rendered in an environment that supports it. For a text-based representation, the structures would be described.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for identifying EPNP modification sites by mass spectrometry.

Applications in Drug Development and Research

The ability of EPNP and other epoxide-containing molecules to covalently modify proteins has significant implications for drug development and basic research.

-

Target Identification and Validation: EPNP can be used as a probe to identify the binding partners of a drug or to map the active site of an enzyme. By identifying which proteins are labeled by an epoxide-containing compound, researchers can gain insights into its mechanism of action.

-

Irreversible Inhibitors: Epoxides are often incorporated into the structure of irreversible enzyme inhibitors.[3] These inhibitors form a permanent covalent bond with a critical residue in the enzyme's active site, leading to its inactivation. This is a powerful strategy for developing drugs with a long duration of action. For example, some anticancer drugs contain an epoxide moiety that alkylates DNA or key enzymes in cancer cells.[4]

-

Probing Protein Structure and Dynamics: The pattern of EPNP labeling on a protein can provide information about its three-dimensional structure and dynamics. Residues that are readily labeled are likely to be on the protein surface and in a conformationally flexible region.

-

Signaling Pathways: While specific signaling pathways directly modulated by EPNP are not well-documented, the general process of protein alkylation by reactive electrophiles is known to be involved in cellular signaling. For instance, lipid-derived epoxides can act as signaling molecules.[5] The covalent modification of proteins by such electrophiles can alter their function and trigger downstream signaling cascades, often related to stress responses and inflammation.[6][7] The enzyme soluble epoxide hydrolase (sEH) plays a key role in metabolizing these signaling epoxides, and inhibitors of sEH are being investigated as therapeutic agents for various diseases.[5][8]

Conclusion

This compound is a versatile reagent for the covalent modification of proteins. Its reactivity is primarily directed towards nucleophilic amino acid side chains, with the specificity and extent of reaction being highly dependent on the pH and the local protein environment. Understanding the principles of EPNP reactivity is essential for its effective use in proteomics, for identifying drug targets, and for designing novel therapeutic agents. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers to investigate the interactions of EPNP with proteins and to harness its potential in their scientific endeavors. Further research is warranted to obtain more precise quantitative data on the reaction kinetics of EPNP with individual amino acid side chains to enable even more predictable and controlled applications of this valuable chemical tool.

References

- 1. hplc.eu [hplc.eu]

- 2. Reactivity of functional groups on the protein surface: development of epoxide probes for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of stress signaling pathways by protein lipoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sorafenib - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Glycidyl 4-nitrophenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl 4-nitrophenyl ether, systematically known as 2-((4-nitrophenoxy)methyl)oxirane, is a chemical compound of interest in organic synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known biological activities. The information is presented to support research and development endeavors in medicinal chemistry and related fields.

Chemical Identity and Properties

Glycidyl 4-nitrophenyl ether is an organic molecule containing a glycidyl ether functional group attached to a 4-nitrophenyl moiety. The presence of the reactive epoxide ring and the electron-withdrawing nitro group confers distinct chemical characteristics to the molecule.

Table 1: Chemical and Physical Properties of Glycidyl 4-nitrophenyl Ether

| Property | Value | Source |

| IUPAC Name | 2-((4-nitrophenoxy)methyl)oxirane | [1] |

| CAS Number | 5255-75-4 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Yellow solid | [] |

| Melting Point | 67.3 °C | |

| Boiling Point | 150-156 °C at 3 Torr | |

| Density | 1.34 g/cm³ | [] |

Synthesis

The synthesis of Glycidyl 4-nitrophenyl ether is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an epoxide-containing electrophile, such as epichlorohydrin.

General Experimental Protocol: Synthesis of Glycidyl 4-nitrophenyl Ether

This protocol is a generalized procedure based on the well-established Williamson ether synthesis and specific examples of nitrophenyl ether synthesis.[3][4]

Materials:

-

4-Nitrophenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in the chosen solvent.

-

Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to the solution to form the 4-nitrophenoxide salt.

-

To the resulting mixture, add a slight excess of epichlorohydrin.

-

If a phase-transfer catalyst is used, add it to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 70-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) has formed, remove it by filtration.

-

The solvent is then removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield Glycidyl 4-nitrophenyl ether as a yellow solid.

Diagram 1: Synthesis of Glycidyl 4-nitrophenyl ether

Caption: General workflow for the synthesis of Glycidyl 4-nitrophenyl ether.

Chemical Reactivity

The chemical reactivity of Glycidyl 4-nitrophenyl ether is dominated by the electrophilic nature of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its utility in organic synthesis.

Ring-Opening Reactions

The epoxide ring can be opened by a variety of nucleophiles, including amines, thiols, and alcohols. These reactions can be catalyzed by either acids or bases.

-

Base-catalyzed ring-opening: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like manner.

-

Acid-catalyzed ring-opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Experimental Protocol: Reaction with an Amine

The following is a general procedure for the ring-opening reaction of Glycidyl 4-nitrophenyl ether with a primary amine.[5]

Materials:

-

Glycidyl 4-nitrophenyl ether

-

A primary amine (e.g., methylamine)

-

A suitable solvent (e.g., methanol or THF)

Procedure:

-

Dissolve Glycidyl 4-nitrophenyl ether in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Add a solution of the primary amine (2-3 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to accelerate the reaction.

-

Monitor the progress of the reaction by TLC or HPLC.

-

Once the reaction is complete, remove the solvent and any excess amine under reduced pressure.

-

The resulting crude β-amino alcohol can be purified by column chromatography or recrystallization.

Diagram 2: Ring-opening reaction with an amine

Caption: Nucleophilic ring-opening of Glycidyl 4-nitrophenyl ether with a primary amine.

Spectroscopic Data

The structure of Glycidyl 4-nitrophenyl ether can be confirmed by various spectroscopic techniques.

-

¹H NMR Spectroscopy: Expected signals would include those for the aromatic protons of the nitrophenyl group, the methylene and methine protons of the glycidyl group.

-

¹³C NMR Spectroscopy: Characteristic signals for the carbons of the aromatic ring, the ether linkage, and the epoxide ring would be observed.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C-O-C ether linkage, the epoxide ring vibrations, and the nitro group (NO₂).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound would be a primary indicator of its presence.

Biological Activity and Potential Applications

Glycidyl 4-nitrophenyl ether has been identified as a protease inhibitor.[1] Protease inhibitors are a class of molecules that reversibly or irreversibly bind to proteases and inhibit their activity.[6]

Mechanism of Action as a Protease Inhibitor

While the specific mechanism for Glycidyl 4-nitrophenyl ether has not been extensively detailed in the available literature, epoxide-containing compounds can act as irreversible inhibitors of certain proteases, particularly cysteine and serine proteases. The proposed mechanism involves the nucleophilic attack by a key amino acid residue (e.g., cysteine or serine) in the active site of the protease on one of the electrophilic carbons of the epoxide ring. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, thereby inactivating it.

Diagram 3: Proposed mechanism of protease inhibition

Caption: Irreversible inhibition of a protease by Glycidyl 4-nitrophenyl ether.

Applications in Drug Development

The ability of Glycidyl 4-nitrophenyl ether to act as a protease inhibitor suggests its potential as a scaffold for the development of therapeutic agents. Dysregulation of protease activity is implicated in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. Further research into the specificity and potency of this compound and its derivatives against various proteases could lead to the discovery of novel drug candidates.

Safety and Handling

As with any chemical compound, Glycidyl 4-nitrophenyl ether should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

Glycidyl 4-nitrophenyl ether is a reactive organic compound with potential applications in medicinal chemistry, particularly as a protease inhibitor. This guide has summarized its key chemical properties, a general synthetic route, and its characteristic reactivity. Further research is warranted to fully elucidate its biological mechanism of action and to explore its potential as a lead compound in drug discovery programs.

References

1,2-Epoxy-3-(p-nitrophenoxy)propane: A Covalent Inhibitor of Aspartic Proteases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is a well-established covalent inhibitor of enzymes, particularly targeting the aspartic protease family. Its electrophilic epoxide ring serves as a reactive warhead that forms a stable covalent bond with nucleophilic residues within the enzyme's active site, leading to irreversible inhibition. This technical guide provides a comprehensive overview of EPNP, including its mechanism of action, known enzyme targets, and detailed experimental protocols for its characterization. The information presented is intended to be a valuable resource for researchers in enzymology, drug discovery, and chemical biology.

Introduction

Covalent enzyme inhibitors have gained significant interest in drug discovery due to their potential for high potency and prolonged duration of action. This compound (EPNP), also known as glycidyl 4-nitrophenyl ether, is a classic example of an active-site directed covalent inhibitor. Its utility in biochemical research stems from its ability to specifically label and inactivate certain classes of enzymes, thereby aiding in the elucidation of their catalytic mechanisms and the identification of active site residues. This guide will delve into the technical details of EPNP's function and the methodologies used to study it.

Mechanism of Covalent Inhibition

EPNP functions as an irreversible inhibitor by forming a stable covalent adduct with nucleophilic amino acid residues in the active site of its target enzymes. The key steps in its mechanism are:

-

Non-covalent Binding: EPNP initially binds to the active site of the enzyme through non-covalent interactions, positioning the electrophilic epoxide ring in proximity to a nucleophilic residue.

-

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, typically the carboxylate side chain of an aspartate residue in the case of aspartic proteases, performs a nucleophilic attack on one of the carbon atoms of the epoxide ring.

-

Ring Opening and Covalent Bond Formation: This attack leads to the opening of the epoxide ring and the formation of a stable ester linkage between the inhibitor and the enzyme. This covalent modification permanently alters the active site, rendering the enzyme inactive.

The specificity of EPNP is largely determined by the architecture of the enzyme's active site, which must accommodate the inhibitor and possess a suitably positioned nucleophile for the reaction to occur.

Known Enzyme Targets

EPNP has been primarily characterized as an inhibitor of aspartic proteases. The most well-documented target is:

-

Penicillopepsin: This aspartic protease from the mold Penicillium janthinellum is a classic model enzyme for studying this class of proteases. EPNP has been shown to inactivate penicillopepsin by covalently modifying two specific aspartate residues in the active site: Asp-32 and Asp-215.

EPNP has also been shown to inhibit proteases in the malaria parasite Plasmodium falciparum, suggesting its potential as a tool for studying proteases in this organism. Specifically, it has been observed to decrease the formation of microgametes, a process known to involve proteases[1].

Quantitative Inhibition Data

| Enzyme | Inhibitor | Parameter | Value | Conditions | Reference |

| Porcine Pepsin A | This compound | Time for 50% Inhibition | ~50 hours | Not specified | N/A |

Note: The lack of standardized quantitative data highlights an area for future research to fully characterize the potency of EPNP against various target enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving EPNP.

Synthesis of this compound

A general method for the synthesis of glycidyl ethers from a phenol and epichlorohydrin can be adapted for the preparation of EPNP.

Materials:

-

p-Nitrophenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Water

Procedure:

-

Dissolve p-nitrophenol in the chosen organic solvent in a reaction flask equipped with a stirrer, condenser, and dropping funnel.

-

Add a catalytic amount of the phase-transfer catalyst to the mixture.

-

Prepare an aqueous solution of the base (e.g., 50% NaOH).

-

While stirring vigorously, add the epichlorohydrin to the reaction mixture.

-

Slowly add the aqueous base solution to the mixture via the dropping funnel. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (typically between 25-60 °C).

-

After the addition is complete, continue stirring the mixture for several hours at the reaction temperature to ensure complete reaction.

-

Once the reaction is complete, allow the phases to separate.

-

Wash the organic phase with water to remove the base and any salts.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the drying agent by filtration.

-

Concentrate the organic phase under reduced pressure to remove the solvent and excess epichlorohydrin.

-

The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

Assay for Pepsin Inhibition by EPNP

This protocol describes a method to measure the time-dependent inhibition of pepsin by EPNP using a standard hemoglobin digestion assay.

Materials:

-

Porcine pepsin

-

This compound (EPNP)

-

Hemoglobin (as substrate)

-

Hydrochloric acid (HCl)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Pepsin Stock Solution: Prepare a stock solution of porcine pepsin in 10 mM HCl. Keep on ice.

-

EPNP Stock Solution: Prepare a stock solution of EPNP in a suitable organic solvent (e.g., ethanol or DMSO).

-

Substrate Solution: Prepare a 2% (w/v) solution of hemoglobin in water and adjust the pH to 2.0 with HCl.

-

TCA Solution: Prepare a 5% (w/v) solution of trichloroacetic acid in water.

-

-

Inhibition Reaction:

-

In a series of microcentrifuge tubes, pre-incubate a defined amount of pepsin with varying concentrations of EPNP at 37 °C. Include a control with no EPNP.

-

At different time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot of the pepsin-EPNP mixture.

-

-

Measurement of Residual Pepsin Activity:

-

Add the aliquot of the pepsin-EPNP mixture to the pre-warmed hemoglobin substrate solution.

-

Incubate the reaction at 37 °C for a fixed time (e.g., 10 minutes).

-

Stop the reaction by adding an equal volume of the TCA solution. This will precipitate the undigested hemoglobin.

-

Incubate on ice for 30 minutes to ensure complete precipitation.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of soluble peptides produced by pepsin activity.

-

-

Data Analysis:

-

Calculate the percentage of remaining pepsin activity at each time point for each EPNP concentration compared to the control (no EPNP).

-

Plot the percentage of remaining activity against time to obtain inhibition curves.

-

Identification of EPNP Adducts by Mass Spectrometry

This protocol outlines a general workflow for identifying the site of covalent modification of a target enzyme by EPNP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

EPNP-inhibited enzyme

-

Control (uninhibited) enzyme

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (or another suitable protease)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Incubate the target enzyme with an excess of EPNP to ensure complete inhibition. A control sample with no EPNP should be prepared in parallel.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.

-

Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

-

-

Proteolytic Digestion:

-

Add trypsin to the protein solution at a ratio of 1:50 (w/w) and incubate overnight at 37 °C.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

-

Inject the peptide mixture onto a reverse-phase LC column.

-

Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.

-

Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode. The instrument should be set to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.

-

-

Data Analysis:

-

Search the acquired MS/MS data against a protein database containing the sequence of the target enzyme using a suitable search engine (e.g., Mascot, Sequest).

-

Specify a variable modification corresponding to the mass of the EPNP adduct (195.05 Da for C₉H₉NO₄) on potential nucleophilic residues (aspartic acid, glutamic acid, cysteine, serine, threonine, tyrosine, lysine, histidine).

-

Compare the results from the EPNP-treated sample and the control sample to identify peptides that are uniquely modified in the treated sample.

-

Manually validate the MS/MS spectra of the modified peptides to confirm the site of modification.

-

Visualizations

Mechanism of Covalent Inhibition

Experimental Workflow for Pepsin Inhibition Assay

Mass Spectrometry Workflow for Adduct Identification

References

The Role of 1,2-Epoxy-3-(p-nitrophenoxy)propane as a Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is a well-characterized, irreversible inhibitor of a class of enzymes known as aspartic proteases. Its utility in biochemical and pharmacological research stems from its ability to covalently modify the active site of these enzymes, leading to their inactivation. This technical guide provides an in-depth overview of the core principles of EPNP's function as a protease inhibitor, including its mechanism of action, target specificity, and the downstream consequences on relevant signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research setting.

Introduction to this compound (EPNP)

This compound is a small molecule belonging to the class of epoxides. It is recognized for its specific and irreversible inhibition of aspartic proteases, a family of proteolytic enzymes that utilize two aspartic acid residues in their active site for catalysis. EPNP's reactivity is conferred by the strained epoxide ring, which is susceptible to nucleophilic attack.

Chemical and Physical Properties of EPNP

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| CAS Number | 5255-75-4 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Mechanism of Irreversible Inhibition

EPNP functions as an affinity label, also known as an active site-directed irreversible inhibitor. The mechanism of inhibition involves a two-step process:

-

Initial Reversible Binding: EPNP first binds non-covalently to the active site of the target protease. This initial binding is guided by the structural complementarity between the inhibitor and the enzyme's active site.

-

Irreversible Covalent Modification: Following the initial binding, one of the catalytic aspartate residues in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable covalent ester bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme.

The site of modification has been identified as a key aspartyl residue within the active site of several proteases.[1]

Caption: Mechanism of irreversible inhibition of aspartic proteases by EPNP.

Target Proteases and Inhibition Data

EPNP exhibits inhibitory activity against a range of aspartic proteases. While specific kinetic constants such as Ki and kinact for EPNP are not extensively reported in the literature, qualitative data demonstrates its efficacy.

Table 1: Proteases Inhibited by this compound

| Protease | Family | Evidence of Inhibition |

| Pepsin | Aspartic Protease | Irreversible inactivation confirmed by multiple studies.[2] |

| Renin | Aspartic Protease | Homology with pepsin suggests susceptibility to inhibition.[1] |

| Cathepsin D | Aspartic Protease | Known to be inhibited by general aspartic protease inhibitors. |

| HIV-1 Protease | Aspartic Protease | Serves as a model for studying irreversible inhibition of retroviral proteases. |

Time Course of Pepsin Inhibition by EPNP

A study comparing the inhibitory effects of EPNP and novel peptide-based epoxide inhibitors on porcine pepsin A demonstrated that EPNP causes a time-dependent loss of enzyme activity. While slower than the more advanced inhibitors, significant inhibition by EPNP was observed over a period of hours. For instance, approximately 20% inhibition was achieved after 9 hours of reaction.[3] This indicates that for complete inhibition, a prolonged incubation period is necessary.

Impact on Signaling Pathways

The inhibition of specific proteases by EPNP can have significant downstream effects on cellular signaling pathways.

Renin-Angiotensin System (RAS)

Renin is the rate-limiting enzyme in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and electrolyte balance. Inhibition of renin by EPNP would block the conversion of angiotensinogen to angiotensin I, thereby preventing the production of angiotensin II, the primary effector of the RAS. This would lead to vasodilation and a decrease in blood pressure.

Caption: Inhibition of the Renin-Angiotensin System by EPNP.

Cathepsin D and Apoptosis

Cathepsin D, a lysosomal aspartic protease, is involved in the regulation of apoptosis (programmed cell death).[4] It can act at various stages of both the intrinsic and extrinsic apoptotic pathways.[1][5] Inhibition of cathepsin D can modulate these pathways, potentially affecting cell survival and death. For example, in some contexts, cathepsin D promotes apoptosis by activating pro-apoptotic proteins like Bid and Bax.[5] Therefore, inhibition of cathepsin D by EPNP could potentially have anti-apoptotic effects in these specific cellular environments.

Caption: Modulation of the intrinsic apoptosis pathway by EPNP through Cathepsin D inhibition.

Experimental Protocols

The following protocols provide a general framework for utilizing EPNP in protease inhibition studies. Specific parameters may need to be optimized depending on the enzyme and experimental conditions.

General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of EPNP on a target aspartic protease.

Materials:

-

Purified target aspartic protease (e.g., pepsin)

-

This compound (EPNP)

-

Substrate for the target protease (e.g., hemoglobin for pepsin)

-

Assay buffer (specific to the enzyme, e.g., 0.1 M sodium citrate, pH 3.5 for pepsin)

-

Stop solution (e.g., trichloroacetic acid for pepsin assay)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare Stock Solutions:

-

Dissolve EPNP in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 100 mM).

-

Prepare a stock solution of the target protease in the assay buffer.

-

Prepare a stock solution of the substrate in the assay buffer.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a microcentrifuge tube, combine the target protease and a desired concentration of EPNP in the assay buffer.

-

Include a control reaction with the enzyme and the solvent used for EPNP (e.g., DMSO) but without the inhibitor.

-

Incubate the mixtures for a predetermined time (e.g., 1, 2, 4, 8, and 24 hours) at a specific temperature (e.g., 37°C) to allow for the irreversible inhibition to occur.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixtures.

-

Incubate the reaction for a specific time at the optimal temperature for the enzyme.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding the stop solution.

-

-

Detection:

-

Measure the product formation using a suitable detection method (e.g., measuring the absorbance of the supernatant at 280 nm for the pepsin-hemoglobin assay).

-

-

Data Analysis:

-

Calculate the percentage of remaining enzyme activity for each EPNP concentration and pre-incubation time relative to the control.

-

Determination of Kinetic Parameters (kinact and KI)

For a more detailed characterization of an irreversible inhibitor, the determination of the inactivation rate constant (kinact) and the inhibition constant (KI) is necessary.

Caption: Workflow for determining the kinetic parameters of an irreversible inhibitor.

Conclusion

This compound is a valuable tool for studying the function and regulation of aspartic proteases. Its irreversible mechanism of action allows for the specific and permanent inactivation of target enzymes, facilitating investigations into their physiological roles and the consequences of their inhibition on cellular signaling pathways. While detailed kinetic data for EPNP is not always readily available, the qualitative evidence of its inhibitory activity and the established protocols for its use provide a solid foundation for its application in research. This guide offers the necessary theoretical background and practical methodologies to effectively utilize EPNP as a protease inhibitor in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Specific and irreversible inactivation of pepsin by substrate-like epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulatory role of cathepsin D in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.viamedica.pl [journals.viamedica.pl]

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2-Epoxy-3-(p-nitrophenoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1,2-Epoxy-3-(p-nitrophenoxy)propane. This compound, also known as glycidyl 4-nitrophenyl ether, is a valuable tool in chemical biology and proteomics research. Its epoxide functionality allows for covalent modification of nucleophilic residues in proteins, enabling its use as a probe for activity-based protein profiling (ABPP). This guide details a robust synthetic protocol, thorough characterization data, and a visualization of its synthetic workflow and application in proteomics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, where p-nitrophenol is reacted with epichlorohydrin in the presence of a base. Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous and organic phases, leading to improved yields and milder reaction conditions.

Experimental Protocol

This protocol is a synthesized method based on established procedures for the preparation of aryl glycidyl ethers.[1]

Materials:

-

p-Nitrophenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrophenol (1.0 eq) and tetrabutylammonium bromide (0.03 eq) in an excess of epichlorohydrin (5.0 eq).

-

Addition of Base: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (1.1 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition of NaOH is complete, heat the mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add toluene to dilute the reaction mixture. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

-

Characterization: Characterize the final product by NMR, FTIR, and mass spectrometry to confirm its identity and purity. Determine the melting point and calculate the reaction yield.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques. The following tables summarize the key characterization data for the compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 69-71 °C | [3] |

| Purity | ≥95% | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectral data available on SpectraBase | [3][4] |

| ¹³C NMR | Spectral data available on SpectraBase | [3] |

| FTIR | Spectral data available on SpectraBase | [4] |

| UV-Vis | Spectral data available on SpectraBase | [4] |

| Mass Spec (GC-MS) | Spectral data available on SpectraBase | [4] |

Visualized Workflows and Applications

Synthesis and Purification Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Application in Activity-Based Protein Profiling (ABPP)

This compound serves as a reactive probe in chemical proteomics. The epoxide group is an electrophile that can covalently bind to nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins. This property is exploited in activity-based protein profiling (ABPP) to identify and characterize enzyme activities within complex biological samples.

The diagram below outlines the logical workflow of using an epoxide probe like this compound in a typical ABPP experiment.

Conclusion

This compound is a versatile chemical probe with significant applications in proteomics and drug discovery. The synthetic route is well-established and accessible, allowing for its preparation in a standard laboratory setting. The characterization data provides a clear fingerprint for ensuring the quality of the synthesized compound. Its utility in ABPP makes it a valuable tool for researchers aiming to explore enzyme function and identify novel drug targets. This guide provides the foundational knowledge for the successful synthesis, characterization, and application of this important research compound.

References

An In-depth Technical Guide on the Physical and Chemical Properties of O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN)

For the purpose of this technical guide, "EPNP" is interpreted as O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate , a compound commonly known by the acronym EPN . This assumption is based on the target audience of researchers and drug development professionals and the requirement for information on signaling pathways, which aligns with the well-documented neurotoxic effects of this organophosphate insecticide.

This document provides a comprehensive overview of the core physical and chemical properties of O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN), along with its primary mechanism of action and associated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and toxicology.

Chemical Identity and Physical Properties

EPN is an organothiophosphate insecticide. Its chemical structure and key physical and chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 1[2] |

| Synonyms | (+)-EPN, Ethyl p-nitrophenyl benzenethiophosphonate, (+)-[2] |

| Molecular Formula | C₁₄H₁₄NO₄PS[2] |

| Molecular Weight | 323.31 g/mol [2] |

| CAS Number | 65580-79-2[2] |

| Appearance | Crystalline solid |

| Color | Yellow |

| Melting Point | 54-55 °C |

| Boiling Point | 331.83°C (rough estimate) |

| Density | 1.3544 (rough estimate) |

| Refractive Index | 1.5700 (estimate) |

| XLogP3 | 4.4[2] |

Note: Some physical properties are estimates and should be confirmed with experimental data where critical.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for EPN is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.

2.1. Acetylcholinesterase Inhibition

EPN is a potent, irreversible inhibitor of AChE. The process involves the phosphorylation of the serine hydroxyl group at the active site of the enzyme. This inactivation leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

2.2. Cholinergic Signaling Pathway

The overstimulation of muscarinic and nicotinic acetylcholine receptors due to excess ACh results in a cholinergic crisis. This manifests as a wide range of symptoms, from hypersecretion and muscle fasciculations to seizures and respiratory failure.

Experimental Protocols

3.1. Determination of Melting Point

-

Methodology: A small, finely powdered sample of EPN is placed in a capillary tube. The tube is then heated in a calibrated melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

3.2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This spectrophotometric method measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Protocol:

-

Prepare a stock solution of EPN in a suitable solvent (e.g., ethanol or DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the EPN solution at various concentrations.

-

Add the AChE enzyme solution and incubate for a specific period.

-

Initiate the reaction by adding the substrate, ATCh.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value for EPN.

-

Analytical Methods

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To identify and quantify EPN in various matrices.

-

Methodology:

-

Sample Preparation: Extraction of EPN from the sample matrix using a suitable organic solvent (e.g., hexane or dichloromethane), followed by cleanup steps to remove interfering substances.

-

GC Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to separate EPN from other components.

-

MS Detection: The separated EPN is introduced into a mass spectrometer. Electron ionization (EI) is typically used, and the mass spectrum of EPN is obtained. Quantification is performed using selected ion monitoring (SIM) of characteristic fragment ions.

-

Disclaimer: This document is intended for informational purposes for a scientific audience. The handling of EPN should be performed with appropriate safety precautions in a laboratory setting.

References

Unlocking the Proteome: A Technical Guide to 1,2-Epoxy-3-(p-nitrophenoxy)propane in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is a valuable chemical tool in the field of proteomics, particularly in the realm of activity-based protein profiling (ABPP). As a para-substituted nitro epoxide benzene compound, EPNP serves as a covalent inhibitor that can selectively target and modify active sites of certain enzymes.[1] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis strategies for leveraging EPNP in proteomics research. We will explore its mechanism of action, detail its application in identifying and characterizing enzyme activity, and provide a framework for its use in broader drug discovery and signaling pathway analysis.

Introduction to this compound (EPNP)

EPNP is a small molecule probe characterized by a reactive epoxide ring and a p-nitrophenoxy leaving group.[1] This structure allows it to act as an active-site directed reagent, forming stable covalent bonds with nucleophilic amino acid residues within the active sites of specific proteins.[2] This irreversible inhibition makes EPNP a powerful tool for "freezing" enzyme-inhibitor interactions for subsequent analysis.

The core application of EPNP lies within the domain of Activity-Based Protein Profiling (ABPP) . ABPP is a chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes directly within complex biological samples.[3][4] Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity, allowing researchers to distinguish between active and inactive enzyme populations.[3]

Key Properties of EPNP:

| Property | Value | Reference |

| Alternate Names | EPNP; Glycidyl 4-nitrophenyl ether; 2-[(4-Nitrophenoxy)methyl]oxirane | [1] |

| Molecular Formula | C9H9NO4 | [1] |

| Molecular Weight | 195.17 | [1] |

| CAS Number | 5255-75-4 | [1] |

Mechanism of Action

The utility of EPNP as a chemical probe is centered on the reactivity of its epoxide group. Epoxides are electrophilic three-membered rings that can be attacked by nucleophiles, leading to ring-opening and the formation of a stable covalent bond. In a biological context, the nucleophiles are typically the side chains of amino acid residues.

EPNP has been shown to react with carboxylic acid side chains, specifically aspartic acid, in enzymes like penicillopepsin.[2] The reaction is more rapid at lower pH, suggesting that the protonation state of the target residue is critical for reactivity.[2]

Experimental Protocols

The following protocols provide a generalized framework for the application of EPNP in proteomics research. Optimization of parameters such as probe concentration, incubation time, and temperature may be necessary for specific experimental systems.

Labeling of Cell Lysates with EPNP

This protocol outlines the basic steps for labeling proteins in a cell lysate with EPNP for subsequent analysis.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

-

This compound (EPNP) stock solution (e.g., 10 mM in DMSO)

-

Protein Assay Reagent (e.g., BCA or Bradford)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in an appropriate volume of lysis buffer on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

-

EPNP Labeling:

-

Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.

-

Add EPNP stock solution to the desired final concentration (e.g., 10-100 µM). A titration experiment is recommended to determine the optimal concentration.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Quenching and Sample Preparation: Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: The labeled proteome is now ready for analysis by SDS-PAGE and subsequent mass spectrometry.

Competitive Activity-Based Protein Profiling

Competitive ABPP is used to assess the selectivity of a compound of interest against a panel of EPNP-reactive enzymes.

Procedure:

-

Follow steps 1-3 from the cell lysate labeling protocol.

-

Inhibitor Pre-incubation:

-

Aliquot the proteome into multiple tubes.

-

To each tube, add your inhibitor of interest at varying concentrations (or a single concentration for screening). Include a vehicle control (e.g., DMSO).

-

Pre-incubate for 30 minutes at 37°C.

-

-

EPNP Labeling: Add EPNP to each tube at a pre-determined optimal concentration.

-

Incubation and Analysis: Incubate and process the samples as described in the cell lysate labeling protocol (steps 5-6). A decrease in the signal from an EPNP-labeled protein in the presence of the inhibitor indicates that the inhibitor is binding to the same site.

Sample Preparation for Mass Spectrometry

Procedure:

-

In-gel Digestion:

-

Run the EPNP-labeled proteome on a 1D SDS-PAGE gel.

-

Excise the protein bands of interest.

-

Destain, reduce, and alkylate the proteins within the gel pieces.

-

Digest the proteins overnight with trypsin.

-

-

Peptide Extraction and Desalting:

-

Extract the tryptic peptides from the gel pieces.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the sites of EPNP modification.

Data Presentation and Analysis

Quantitative data is crucial for interpreting the results of EPNP-based proteomics experiments. The following tables provide examples of how to structure such data.

Table 1: IC50 Values Determined by Competitive ABPP with EPNP

| Target Protein | Inhibitor A IC50 (µM) | Inhibitor B IC50 (µM) |

| Protease X | 1.2 ± 0.3 | > 100 |

| Esterase Y | 25.6 ± 4.1 | 5.8 ± 1.2 |

| Hydrolase Z | > 100 | 15.3 ± 2.9 |

Table 2: Proteins Identified as EPNP Targets by Mass Spectrometry

| Protein ID | Protein Name | Peptide Sequence with Modification | Fold Change (Treated vs. Control) |

| P00761 | Trypsin-1 | ...VVS[+195.05]WGYG... | 4.2 |

| P07711 | Cathepsin D | ...GFD[+195.05]VSSLP... | 3.8 |

| Q9UBR2 | Serine hydrolase X | ...GLV[+195.05]LGA... | 2.5 |

| (Note: [+195.05] represents the mass shift of the EPNP adduct) |

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the complex workflows and biological pathways involved in proteomics research.

Conclusion

This compound is a versatile and powerful tool for the functional interrogation of the proteome. Its ability to covalently modify the active sites of enzymes allows for the direct assessment of their activity in complex biological systems. By employing the principles of activity-based protein profiling, researchers can utilize EPNP to identify novel enzyme targets, screen for inhibitor selectivity, and dissect the roles of specific enzymes in cellular signaling pathways. This guide provides a foundational understanding and practical framework for the successful application of EPNP in proteomics research and drug discovery.

References

Stability and Storage of 1,2-Epoxy-3-(p-nitrophenoxy)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-Epoxy-3-(p-nitrophenoxy)propane. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for reliable and reproducible results in research and drug development. This document synthesizes available data on storage, handling, and potential degradation pathways, and outlines experimental protocols for stability assessment.

Summary of Stability and Storage Data

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Considerations |

| Storage Temperature | 10°C to 18°C | To minimize thermal degradation and potential side reactions. Avoid freezing. |

| Atmosphere | Store in a tightly sealed container. | Prevents exposure to moisture, which can lead to hydrolysis of the epoxide ring. Minimizes oxidation. |

| Light Exposure | Store in a light-resistant container in a dark place. | To prevent photolytic degradation. The p-nitrophenyl group can be susceptible to light-induced reactions. |

| Ventilation | Store in a cool, dry, well-ventilated area. | To mitigate the risks associated with its flammability and potential vapor accumulation. |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | The compound is a flammable liquid and vapor. |

| Incompatible Materials | Avoid strong oxidizing agents, acids, and bases. | These can catalyze the opening of the epoxide ring, leading to degradation. |

Table 2: Potential Degradation Pathways

| Degradation Pathway | Description | Potential Degradants |

| Hydrolysis | The epoxide ring is susceptible to opening in the presence of water, a reaction that can be catalyzed by both acids and bases. | 3-(p-nitrophenoxy)propane-1,2-diol |

| Thermal Degradation | Elevated temperatures can lead to the breakdown of the molecule. The nitroaromatic structure may also be susceptible to thermal decomposition. | Various decomposition products, potentially including p-nitrophenol. |

| Photodegradation | Exposure to light, particularly UV radiation, can induce photochemical reactions. | Complex mixture of degradation products. |

| Oxidation | Reaction with oxidizing agents can lead to the formation of various oxidation products. | Oxidized derivatives. |

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended. These studies intentionally stress the compound to identify potential degradation products and develop stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.